3-methyl-1-benzofuran-7-carboxylic acid
Description
Properties
CAS No. |
133845-01-9 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
PGCADWHETVAYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Phenols
Phenol derivatives undergo cyclization via acid- or base-mediated pathways to form the benzofuran ring. For this compound, 2-hydroxy-3-methylbenzoic acid is a preferred starting material. In a representative procedure, heating 2-hydroxy-3-methylbenzoic acid with acetic anhydride at 120°C for 6 hours induces cyclization, yielding the benzofuran core with an acetyl-protected carboxylic acid. Subsequent hydrolysis with aqueous NaOH (2 M, 80°C, 2 hours) generates the free carboxylic acid.
Key Optimization Parameters :
-
Catalyst Selection : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency by lowering the activation energy.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of phenolic intermediates.
Advanced Metal-Catalyzed Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable efficient construction of the benzofuran skeleton. A protocol adapted from CN110818661B employs Sonogashira coupling between 2-iodo-3-methylphenol and trimethylsilylacetylene. Key steps include:
-
Coupling Reaction :
-
Substrate: 2-Iodo-3-methylphenol (1.0 equiv)
-
Reagents: Trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Conditions: Triethylamine, 80°C, 8 hours
-
Yield: 74%
-
-
Cyclization : Treatment with tetrabutylammonium fluoride (TBAF) in THF induces desilylation and simultaneous cyclization to form the benzofuran core.
Copper-Mediated Cycloisomerization
Copper(I) iodide catalyzes the cycloisomerization of o-alkynylphenols. For instance, 2-ethynyl-3-methylphenol undergoes cyclization in DMF at 100°C with CuI (5 mol%) and 1,10-phenanthroline (10 mol%), yielding this compound after oxidative workup.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A continuous-flow reactor system achieves this by integrating:
-
Continuous Cyclization : Tubular reactor (120°C, 10 min residence time) with pTSA catalyst.
-
In-Line Extraction : Liquid-liquid separation to isolate crude benzofuran.
-
Crystallization : Ethanol/water (3:1) mixture for recrystallization (purity >99%).
Table 1: Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phenol Cyclization | pTSA | 120 | 72 | 98 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | 80 | 74 | 97 |
| Kolbe-Schmitt | KOH/CO₂ | 150 | 78 | 96 |
| Continuous Flow | pTSA | 120 | 85 | 99 |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorption at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O–H of carboxylic acid).
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Unwanted dihydrobenzofuran derivatives may form via over-reduction. Using anhydrous reaction conditions and strict temperature control reduces this side reaction.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, or other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to their therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-methyl-1-benzofuran-7-carboxylic acid with key analogs:
*Inference based on analogs: The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO), while methyl groups may reduce water solubility.
Key Observations:
- Substituent Position Effects : The methyl group at position 3 (vs. 2 or 4) introduces steric and electronic differences. For example, 2-methylbenzofuran-7-carboxylic acid may exhibit altered hydrogen-bonding patterns compared to the 3-methyl analog due to proximity of the methyl group to the carboxylic acid.
- Sulfur-Containing Analogs : The 3-methylsulfanyl group in the fluorinated analog introduces a sulfur atom, which may participate in hydrophobic interactions or metabolic pathways distinct from methyl or halogen substituents.
Crystallization and Stability
The planar benzofuran ring and carboxylic acid group promote intermolecular hydrogen bonding, as seen in the crystal structure of 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which forms centrosymmetric dimers . Methyl substituents may disrupt or reinforce these interactions depending on their position, affecting melting points and crystallinity.
Biological Activity
3-Methyl-1-benzofuran-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound (C10H8O3) features a benzofuran core with a methyl group at the 3-position and a carboxylic acid group at the 7-position. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes, modulate receptor activity, and influence various signaling pathways, which are crucial for its therapeutic effects .
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit promising antimicrobial properties. In a study evaluating various benzofuran derivatives against Mycobacterium tuberculosis, compounds demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL . The presence of hydroxyl or other substituents on the benzofuran ring enhances this activity.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 3 | 8 | Antimycobacterial |
| Compound 4 | 2 | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. For instance, derivatives of benzofuran have shown selective inhibition against cancer cell lines, including lung adenocarcinoma cells (A549). The compound's ability to inactivate key signaling pathways in cancer cells contributes to its anticancer effects .
In vitro tests demonstrated that several benzofuran analogues exhibited cytotoxic effects on Erlich ascites carcinoma (EAC) cells, with notable cytotoxic concentration scores (CTC50) indicating strong anticancer properties.
| Compound | CTC50 (μM) | Activity |
|---|---|---|
| Derivative 7a | <10 | High cytotoxicity |
| Derivative 7c | <15 | Moderate cytotoxicity |
Anti-inflammatory Properties
The anti-inflammatory potential of benzofuran derivatives has also been reported. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them candidates for treating inflammatory diseases.
Study on Antimycobacterial Activity
In a study by Yempala et al., a series of benzofuryl compounds were synthesized and screened for their antimycobacterial activity against M. tuberculosis. The results indicated that specific substitutions on the benzofuran ring significantly enhanced the compounds' effectiveness against the bacteria .
Study on Anticancer Efficacy
Another study focused on the synthesis of novel benzofuran derivatives evaluated their anticancer activities against various cancer cell lines. The findings revealed that certain structural modifications led to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-benzofuran-7-carboxylic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via dehydrative cyclization of o-hydroxybenzyl ketones or aryloxyalkyl ketones using transition-metal catalysts (e.g., palladium) . Another approach involves Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, optimized for large-scale production with high purity . Key reaction parameters include temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (1–5 mol%) .
Q. How can researchers purify and characterize this compound?
- Methodological Answer : Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from benzene or chloroform . Characterization employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. For example, the carboxyl group’s resonance appears at δ ~170 ppm in ¹³C NMR, while the methyl group shows a singlet at δ ~2.3 ppm in ¹H NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing fluorinated benzofuran derivatives?
- Methodological Answer : Optimization requires systematic variation of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (polar aprotic vs. non-polar), and temperature (reflux vs. room temperature). For example, Pd(OAc)₂ in DMF at 100°C increases yields by 15–20% compared to PdCl₂ in THF . Contradictions in reported yields (e.g., 57% vs. 82% for similar protocols) may arise from differences in substrate purity or catalyst activation .
Q. How can contradictory spectroscopic data for benzofuran derivatives be resolved?
- Methodological Answer : Cross-validation using X-ray crystallography (for solid-state structure) and 2D NMR (e.g., COSY, HSQC) is critical. For instance, intermolecular hydrogen bonding observed in crystal structures (e.g., O–H···O interactions) can explain discrepancies in solution-state NMR chemical shifts . Additionally, DFT calculations (e.g., B3LYP/6-31G*) can predict electronic environments to reconcile experimental vs. theoretical data .
Q. What is the impact of substituent position (e.g., fluorine at C7 vs. C5) on biological activity?
- Methodological Answer : Comparative studies show that fluorine at C7 enhances metabolic stability and target binding affinity compared to C5-substituted analogs. For example, 7-fluoro-3-methyl derivatives exhibit 2–3× higher inhibition of bacterial dihydroorotate dehydrogenase (DHODH) due to improved π-stacking interactions . Activity cliffs can be mapped using QSAR models incorporating Hammett σ constants and steric parameters .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
